Cas no 1479262-24-2 (2-Formyl-7-nitro-1H-benzimidazole)

2-Formyl-7-nitro-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 2-Formyl-7-nitro-1H-benzimidazole

-

- インチ: 1S/C8H5N3O3/c12-4-7-9-5-2-1-3-6(11(13)14)8(5)10-7/h1-4H,(H,9,10)

- InChIKey: QKGJZQYUSDMAFV-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=CC=CC2=C1N=C(C=O)N2)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 253

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 91.6

2-Formyl-7-nitro-1H-benzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061000866-250mg |

2-Formyl-7-nitro-1H-benzimidazole |

1479262-24-2 | 98% | 250mg |

800.57 USD | 2021-06-01 | |

| Alichem | A061000866-500mg |

2-Formyl-7-nitro-1H-benzimidazole |

1479262-24-2 | 98% | 500mg |

1,044.91 USD | 2021-06-01 | |

| Alichem | A061000866-1g |

2-Formyl-7-nitro-1H-benzimidazole |

1479262-24-2 | 98% | 1g |

2,015.19 USD | 2021-06-01 |

2-Formyl-7-nitro-1H-benzimidazole 関連文献

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

2-Formyl-7-nitro-1H-benzimidazoleに関する追加情報

Introduction to 2-Formyl-7-nitro-1H-benzimidazole (CAS No. 1479262-24-2)

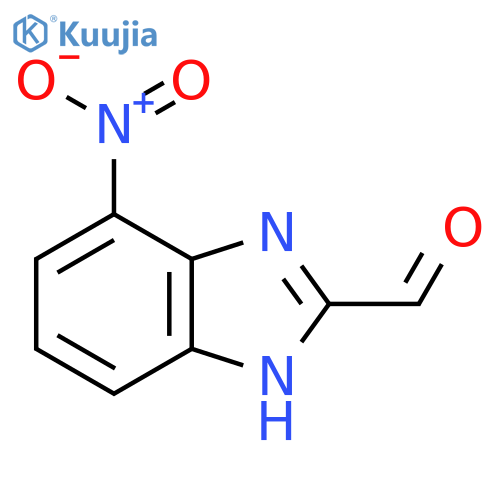

2-Formyl-7-nitro-1H-benzimidazole, identified by the Chemical Abstracts Service Number (CAS No.) 1479262-24-2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic compound belongs to the benzimidazole family, which is well-documented for its diverse biological activities and potential therapeutic applications. The presence of both a formyl group and a nitro group in its molecular structure imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 2-formyl-7-nitro-1H-benzimidazole consists of a benzimidazole core substituted with a formyl group at the 2-position and a nitro group at the 7-position. This specific arrangement enhances its utility in various chemical transformations, including condensation reactions, nucleophilic additions, and cyclization processes. The formyl group (–CHO) serves as a versatile handle for further functionalization, enabling the synthesis of more complex derivatives, while the nitro group (–NO₂) contributes to electron-withdrawing effects, influencing the compound's reactivity and electronic properties.

In recent years, 2-formyl-7-nitro-1H-benzimidazole has garnered attention in academic and industrial research due to its potential applications in medicinal chemistry. Benzimidazole derivatives are widely recognized for their pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. The nitro-substituted benzimidazoles, in particular, have been explored for their ability to interact with biological targets such as enzymes and receptors, modulating cellular processes and disease pathways.

One of the most compelling aspects of 2-formyl-7-nitro-1H-benzimidazole is its role as a key intermediate in the synthesis of bioactive molecules. Researchers have leveraged its reactive sites to develop novel scaffolds for drug candidates targeting various diseases. For instance, studies have demonstrated its utility in generating Schiff bases and heterocyclic compounds with enhanced binding affinity to therapeutic targets. The formyl group facilitates condensation reactions with amines or hydrazines, forming imines or hydrazones, respectively, which can be further modified to produce more intricate structures.

Recent advancements in computational chemistry have also highlighted the importance of 2-formyl-7-nitro-1H-benzimidazole in virtual screening campaigns. Molecular modeling studies suggest that this compound can interact with specific amino acid residues in protein targets, potentially disrupting pathogenic mechanisms. Such insights have guided experimental efforts toward optimizing lead compounds for clinical development. The nitro group's electron-withdrawing nature influences the compound's dipole moment and hydrogen bonding capabilities, which are critical factors in drug-receptor interactions.

The synthesis of 2-formyl-7-nitro-1H-benzimidazole typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include nitration of benzimidazole derivatives followed by functional group interconversion to introduce the formyl moiety. Advances in green chemistry principles have encouraged researchers to explore sustainable methods for producing this compound, minimizing waste and reducing hazardous byproducts.

In addition to its pharmaceutical applications, 2-formyl-7-nitro-1H-benzimidazole has found utility in material science and chemical biology. Its ability to participate in diverse chemical reactions makes it a valuable building block for designing new materials with tailored properties. Researchers have investigated its incorporation into polymers and coatings, where its aromatic structure contributes to thermal stability and mechanical strength.

The future prospects of 2-formyl-7-nitro-1H-benzimidazole are promising, with ongoing research exploring its potential in addressing emerging challenges in medicine and materials science. Collaborative efforts between academia and industry are expected to yield innovative derivatives with improved pharmacological profiles. As computational tools become more sophisticated, high-throughput screening methods will further accelerate the discovery of novel compounds based on this scaffold.

In conclusion,2-formyl-7-nitro-1H-benzimidazole (CAS No. 1479262-24-2) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and medicinal researchers alike. As our understanding of biological systems continues to evolve,this compound will undoubtedly play a pivotal role in shaping the future of drug discovery and material innovation.

1479262-24-2 (2-Formyl-7-nitro-1H-benzimidazole) 関連製品

- 60628-96-8(Bifonazole)

- 2098079-38-8(2,2'-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile)

- 1708428-73-2([5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-(3,4-dimethoxyphenyl)methanamine)

- 696650-38-1(2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)

- 10521-08-1(2H-Pyran-2,4,6(3H,5H)-trione)

- 1244856-02-7(3-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-3,4,4-trifluorooxathietane 2,2-dioxide)

- 1537264-63-3(2-(3-bromo-2,4-difluorophenyl)propan-2-amine)

- 428450-58-2(3-{3-(2-carboxyphenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl}benzoic acid)

- 2138193-57-2(methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate)

- 364794-70-7(Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate)